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Introduction

Ethyl morpholine-2-carboxylate is a heterocyclic organic compound with the molecular
formula C7H13NO3.[1] As a derivative of morpholine, a key scaffold in medicinal chemistry, this
molecule and its analogues are of significant interest in drug discovery and development. The
precise characterization of such molecules is paramount to ensuring their identity, purity, and
conformational integrity. This guide provides an in-depth analysis of the core spectroscopic
technigues—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS)—as applied to ethyl morpholine-2-carboxylate. It is designed to serve as
a practical resource for researchers, offering not just data, but the underlying principles and
methodologies for its acquisition and interpretation.

Molecular Structure and Isomerism

A foundational understanding of the molecule's structure is crucial for interpreting its
spectroscopic data. Ethyl morpholine-2-carboxylate possesses a stereocenter at the C2
position of the morpholine ring, meaning it can exist as a racemic mixture of (R) and (S)
enantiomers. The morpholine ring itself typically adopts a chair conformation.
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Figure 1: Chemical structure of Ethyl Morpholine-2-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. For ethyl morpholine-2-carboxylate, both *H and 3C NMR provide a
wealth of information regarding its carbon-hydrogen framework.

1.1: *H NMR Spectroscopy

Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of ethyl morpholine-2-carboxylate in
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or D20). The choice of solvent can influence
chemical shifts, particularly for the N-H proton.[2]

¢ Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

o

Spectral Width: Approximately 12-16 ppm.

o

Acquisition Time: 2-3 seconds.

[¢]

Relaxation Delay (d1): 1-5 seconds.

[¢]

Number of Scans: 8-16, depending on sample concentration.

» Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed
by phase and baseline correction. Reference the spectrum to the residual solvent peak or an
internal standard (e.g., TMS at O ppm).

Data Interpretation:
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The *H NMR spectrum will reveal the number of distinct proton environments, their integration

(ratio of protons), and their connectivity through spin-spin coupling.

Expected
Proton _ . o .
_ Chemical Shift Multiplicity Integration Notes
Assignment
(6, ppm)
) Coupled to the
Ethyl CHs ~1.2-1.3 Triplet (t) 3H
ethyl CHz group.
. Protons on
Morpholine H5, ) )
He ~2.6-3.0 Multiplet (m) 4H carbons adjacent
to the nitrogen.
Protons on the
Morpholine H3 ~3.6-3.9 Multiplet (m) 2H carbon adjacent
to the oxygen.
The proton on
the stereocenter,
Morpholine H2 ~3.9-4.1 Multiplet (m) 1H adjacent to
nitrogen and the
ester.
Coupled to the
Ethyl CH2 ~4.1-4.3 Quartet (q) 2H
ethyl CHs group.
Position and
) ) broadness are
Variable (e.g., Broad Singlet (br
N-H 1H solvent and
1.5-3.5) S) ]
concentration
dependent.

1.2: *C NMR Spectroscopy

Experimental Protocol:

o Sample Preparation: As per the *H NMR protocol, though a higher concentration (20-50 mg)

may be beneficial for reducing acquisition time.
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 Instrumentation: A 100 MHz or higher (for a 400 MHz *H) NMR spectrometer.

e Acquisition Parameters:

[¢]

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30).

[¢]

Spectral Width: Approximately 0-200 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay (d1): 2 seconds.

e Processing: Similar to *H NMR processing. DEPT (Distortionless Enhancement by
Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to
differentiate between CH, CHz, and CHs groups.

Data Interpretation:

The 13C NMR spectrum indicates the number of unique carbon environments.

Expected Chemical

Carbon Assignment _ DEPT-135 Phase Notes
Shift (8, ppm)
Ethyl CHs ~14 Positive
) ) Carbons adjacent to
Morpholine C5, C6 ~45-50 Negative )
nitrogen.
) N The stereocenter
Morpholine C2 ~55-60 Positive
carbon.
Ethyl CH2 ~61-63 Negative
) ] Carbon adjacent to
Morpholine C3 ~67-70 Negative ]
the ring oxygen.
Ester C=0 ~170-175 No Signal The carbonyl carbon.

Part 2: Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:
e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt (NaCl or
KBr) plates.

o Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCls) that has
minimal IR absorbance in the regions of interest.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Acquisition: Record the spectrum typically over the range of 4000-400 cm~1. A background
spectrum of the salt plates or solvent should be acquired and subtracted from the sample
spectrum.

Data Interpretation:

Key vibrational frequencies confirm the presence of specific functional groups.

Wavenumber (cm~1)  Vibrational Mode Intensity Functional Group

Secondary Amine (N-

~3300-3400 N-H Stretch Medium, Broad H)

~2850-3000 C-H Stretch Strong Aliphatic (CHz2, CHs)
~1730-1750 C=0 Stretch Strong Ester Carbonyl
~1200-1300 C-O Stretch Strong Ester (C-O)
~1100-1150 C-O-C Stretch Strong Ether (in morpholine

ring)

Part 3: Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering crucial confirmation of its identity.

Experimental Protocol:

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a
chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS).

« lonization: Electrospray lonization (ESI) is a common and gentle method suitable for this
molecule, which will likely produce the protonated molecular ion [M+H]*. Electron lonization
(El) can also be used, which typically results in more extensive fragmentation.

o Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on
their mass-to-charge ratio (m/z).

Data Interpretation:

e Molecular lon: The monoisotopic mass of ethyl morpholine-2-carboxylate (C7H13NO3) is
159.09 Da.[1] In ESI-MS, a prominent peak at m/z 160.09 ([M+H]") is expected.

» Fragmentation Pattern: The fragmentation pattern provides structural clues. Common
fragmentation pathways for morpholine derivatives involve the cleavage of the ring or loss of

substituents.
Proposed ESI-MS Fragmentation
Loss of COzEt
. [M+H - 73]*
}' m/z = 87.1
(M+H]* - C2HsOH _ _
m/z =160.1 | —— | Lossof EtOH _co | Ring Opening
[M+H - 46]* ——®| Fragment
m/z = 114.1 m/z = 86.1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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